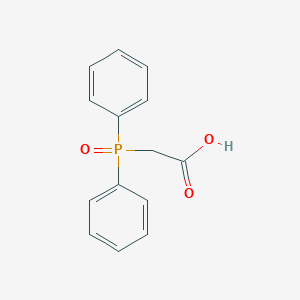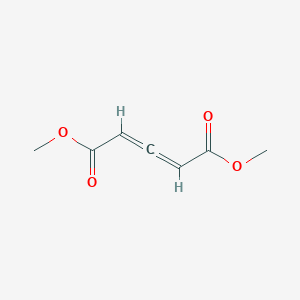
dimethyl-2,3-pentadienedioate
描述
准备方法
Synthetic Routes and Reaction Conditions: dimethyl-2,3-pentadienedioate can be synthesized through a multi-step process starting from diethyl acetone-1,3-dicarboxylate. The first step involves the reaction of diethyl acetone-1,3-dicarboxylate with phosphorus pentachloride to form dimethyl 3-chloro-2-pentenedioate. This intermediate is then treated with anhydrous tetrahydrofuran and cooled to 0°C in an ice-salt bath, followed by the addition of a base to yield dimethyl 2,3-pentadienedioate .
Industrial Production Methods: The industrial production of dimethyl 2,3-pentadienedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
化学反应分析
Types of Reactions: dimethyl-2,3-pentadienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
科学研究应用
dimethyl-2,3-pentadienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
作用机制
The mechanism of action of dimethyl 2,3-pentadienedioate involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the allene functional group, which makes it susceptible to nucleophilic attack and other chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
相似化合物的比较
Dimethyl 3-chloro-2-pentenedioate: An intermediate in the synthesis of dimethyl 2,3-pentadienedioate.
Dimethyl allene-1,3-dicarboxylate: Another compound with a similar allene structure.
Uniqueness: dimethyl-2,3-pentadienedioate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
1712-36-3 |
|---|---|
分子式 |
C7H8O4 |
分子量 |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChI 键 |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
规范 SMILES |
COC(=O)C=C=CC(=O)OC |
同义词 |
Dimethyl-2,3-pentadienedioate |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
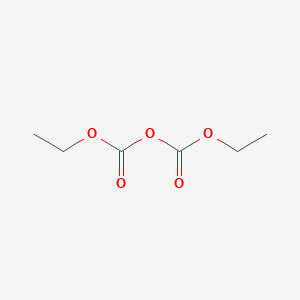
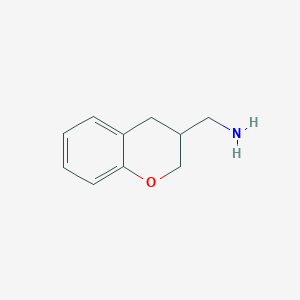

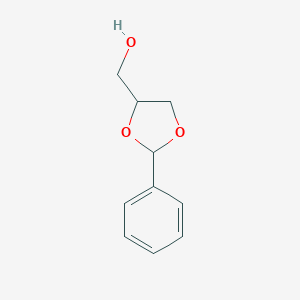
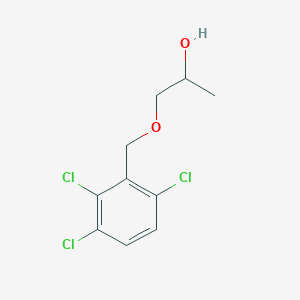
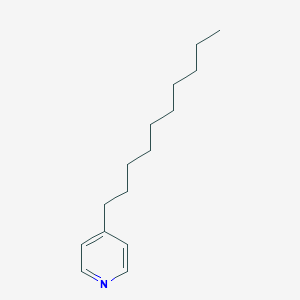
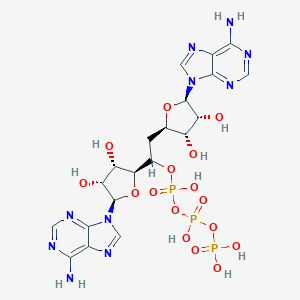
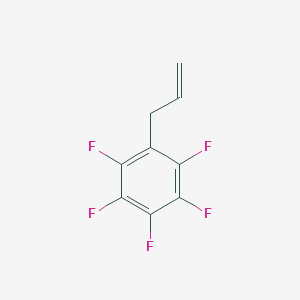
![7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B155227.png)

![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitro-3,5-ditritiophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B155231.png)
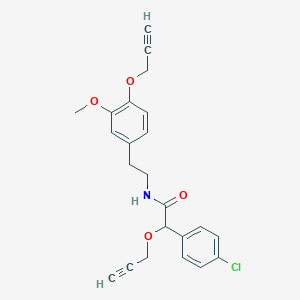
![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)
